

Ecotoxicity of 4-Chloro-N-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-N-methylaniline

Cat. No.: B146314

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Introduction

4-Chloro-N-methylaniline is an aniline derivative used as an intermediate in the synthesis of various products, including pharmaceuticals and dyes.^[1] As with many aniline derivatives, its potential for environmental toxicity is a critical consideration for risk assessment and safe handling. This technical guide provides a comprehensive overview of the ecotoxicity of **4-Chloro-N-methylaniline**, with a focus on its effects on aquatic organisms. Due to the limited availability of direct experimental ecotoxicity data for this specific compound, this guide employs a Quantitative Structure-Activity Relationship (QSAR) modeling approach to predict its aquatic toxicity. Furthermore, this guide details the likely mechanism of its genotoxicity and provides standardized experimental protocols for its ecotoxicological assessment.

Predicted Ecotoxicity Data

The following tables summarize the predicted acute and chronic ecotoxicity of **4-Chloro-N-methylaniline** for key aquatic indicator species. These values were generated using the ECOSAR™ (Ecological Structure-Activity Relationships) predictive model, a widely used tool for estimating the aquatic toxicity of chemicals when experimental data is unavailable.^{[2][3][4]}

Table 1: Predicted Acute Ecotoxicity of **4-Chloro-N-methylaniline**

Species	Endpoint	Duration	Predicted Value (mg/L)
Fish (Fathead Minnow)	LC50	96 hours	15.8
Daphnia magna	EC50	48 hours	8.7
Green Algae	EC50	96 hours	2.5

Table 2: Predicted Chronic Ecotoxicity of **4-Chloro-N-methylaniline**

Species	Endpoint	Duration	Predicted Value (mg/L)
Fish	ChV	-	1.3
Daphnia magna	ChV	-	0.8
Green Algae	ChV	-	0.4

LC50: Lethal Concentration 50 - the concentration of a chemical which kills 50% of a test population. EC50: Effective Concentration 50 - the concentration of a chemical which causes a defined effect in 50% of a test population. ChV: Chronic Value - the geometric mean of the No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC).

Mechanism of Genotoxicity

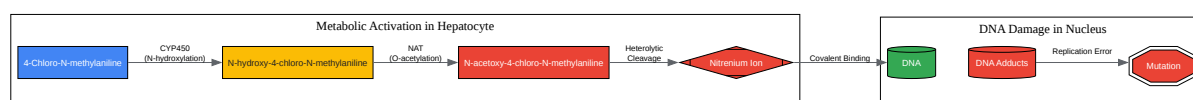
Available evidence strongly suggests that **4-Chloro-N-methylaniline** is genotoxic, with the potential to cause DNA damage.[5] The proposed mechanism of action involves metabolic activation of the parent compound to a reactive electrophilic species that can then form adducts with DNA. This pathway is common for many aromatic amines.[6][7]

The key steps in the proposed genotoxicity pathway are:

- **Metabolic Activation:** The initial step is the N-hydroxylation of the N-methyl group, a reaction often catalyzed by cytochrome P450 enzymes in the liver.[8][9]

- **Formation of a Reactive Intermediate:** The resulting N-hydroxy metabolite can be further activated, for instance through O-acetylation by N-acetyltransferases (NATs).[9] This leads to the formation of an unstable ester.
- **Generation of a Nitrenium Ion:** The unstable ester can then undergo heterolytic cleavage to form a highly reactive and electrophilic nitrenium ion.[1][6]
- **DNA Adduct Formation:** The nitrenium ion can then attack nucleophilic sites on DNA bases, primarily the C8 and N2 positions of guanine and the N6 position of adenine, forming covalent DNA adducts.[10][11][12]
- **DNA Damage and Mutation:** These DNA adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication and potentially initiating carcinogenesis.

Below is a diagram illustrating this proposed signaling pathway.



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Caption: Proposed metabolic activation and genotoxicity pathway of **4-Chloro-N-methylaniline**.

Experimental Protocols

The following are detailed, generalized experimental protocols for assessing the acute ecotoxicity of **4-Chloro-N-methylaniline** based on internationally recognized OECD guidelines.

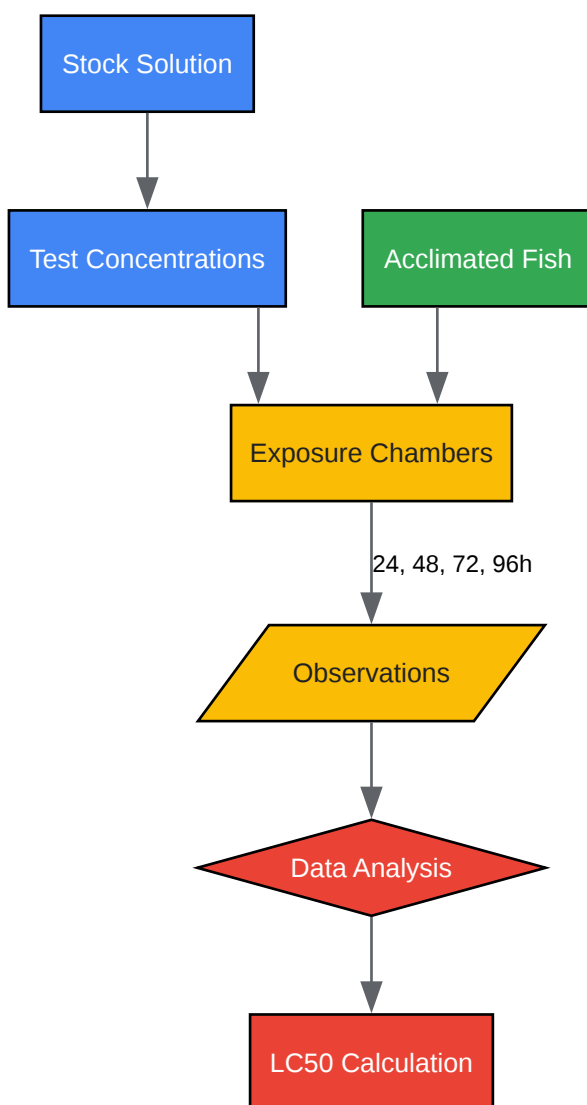
Acute Toxicity Test in Fish (based on OECD Guideline 203)

Objective: To determine the median lethal concentration (LC50) of **4-Chloro-N-methylaniline** to fish over a 96-hour exposure period.

Test Organism: Rainbow trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*).

Methodology:

- Test Substance Preparation: A stock solution of **4-Chloro-N-methylaniline** is prepared in a suitable solvent (if necessary, due to low water solubility) and then diluted with test water to the desired nominal concentrations.
- Test Conditions:
 - Test Type: Semi-static (test solutions renewed every 24 hours).
 - Temperature: 12-18°C for rainbow trout; 21-25°C for zebrafish.
 - Light: 16-hour light / 8-hour dark photoperiod.
 - Loading: Biomass of fish per volume of test solution should not exceed 1.0 g/L.
- Procedure:
 - Groups of fish (e.g., 10 individuals) are randomly assigned to test chambers containing different concentrations of the test substance and a control (test water only).
 - Observations of mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are made at 24, 48, 72, and 96 hours.
 - Water quality parameters (pH, dissolved oxygen, temperature) are monitored daily.
- Data Analysis: The cumulative mortality at each concentration is recorded. The 96-hour LC50 and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).



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Caption: Workflow for the fish acute toxicity test.

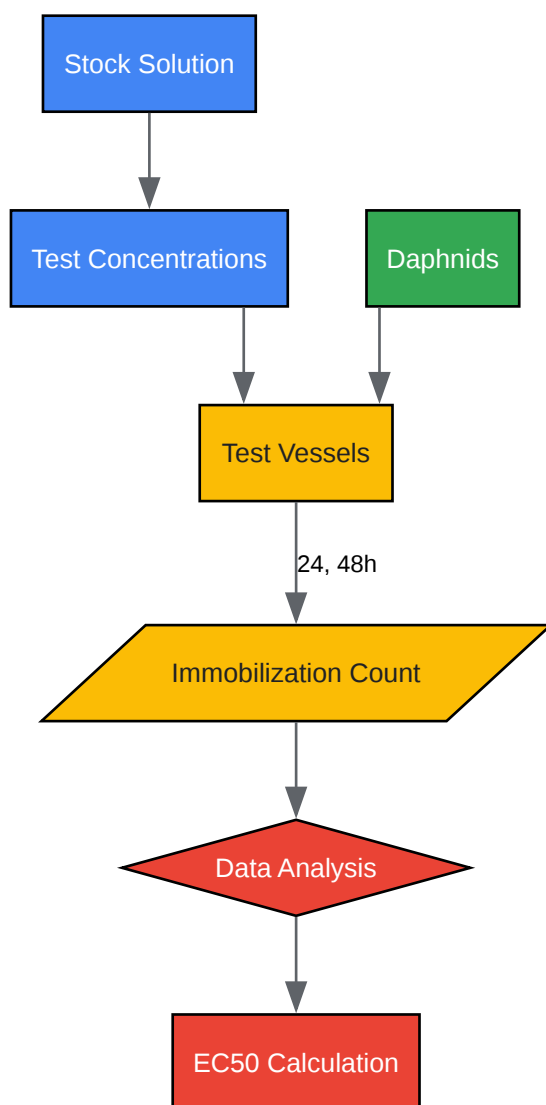
Acute Immobilization Test in Daphnia (based on OECD Guideline 202)

Objective: To determine the median effective concentration (EC50) of **4-Chloro-N-methylaniline** that causes immobilization of *Daphnia magna* over a 48-hour exposure period.

Test Organism: *Daphnia magna*.

Methodology:

- Test Substance Preparation: As described for the fish toxicity test.
- Test Conditions:
 - Test Type: Static (test solutions are not renewed).
 - Temperature: 18-22°C.
 - Light: 16-hour light / 8-hour dark photoperiod.
- Procedure:
 - Groups of daphnids (e.g., 20 individuals, divided into four replicates of five) are exposed to a series of concentrations of the test substance and a control.
 - The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
- Data Analysis: The percentage of immobilized daphnids at each concentration is calculated. The 48-hour EC50 and its 95% confidence limits are determined using statistical methods such as probit analysis or logistic regression.



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Caption: Workflow for the Daphnia acute immobilization test.

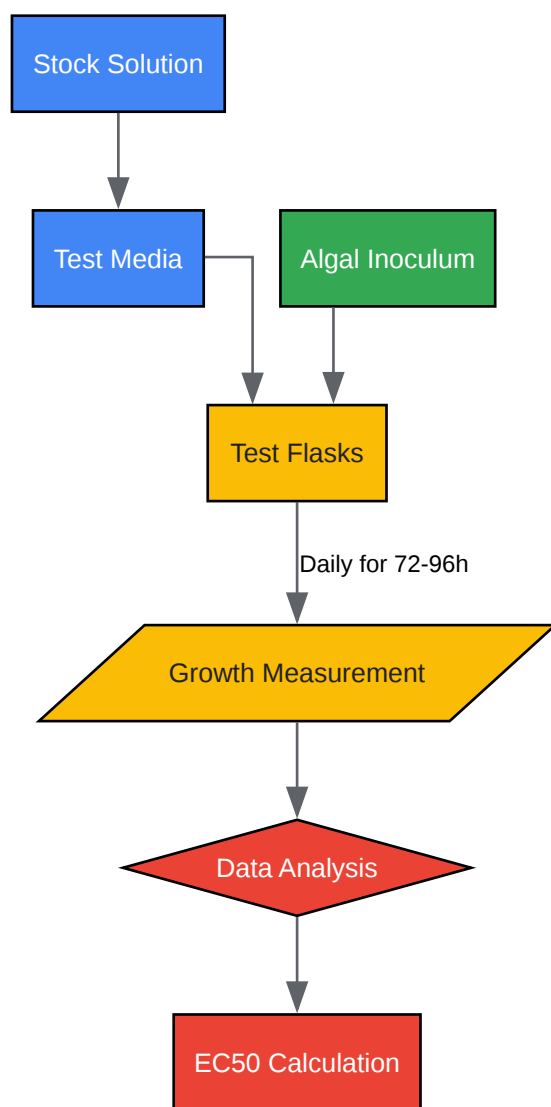
Algal Growth Inhibition Test (based on OECD Guideline 201)

Objective: To determine the concentration of **4-Chloro-N-methylaniline** that inhibits the growth of a selected species of freshwater algae.

Test Organism: *Pseudokirchneriella subcapitata* or another suitable green alga.

Methodology:

- Test Substance Preparation: As described for the fish toxicity test, with the addition of nutrients required for algal growth.
- Test Conditions:
 - Test Type: Static.
 - Temperature: 21-24°C.
 - Light: Continuous illumination.
- Procedure:
 - Aliquots of an exponentially growing algal culture are added to test flasks containing different concentrations of the test substance and a control.
 - The flasks are incubated under constant temperature and light for 72 to 96 hours.
 - Algal growth is measured at least daily by cell counts (using a microscope and hemocytometer) or by a surrogate method such as fluorescence or optical density.
- Data Analysis: The growth rate and yield are calculated for each concentration. The EC50 for growth inhibition and its 95% confidence limits are determined by regression analysis.



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Caption: Workflow for the algal growth inhibition test.

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